molecular formula C27H30N4O5S B6522461 ethyl 4-[2-({4-oxo-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate CAS No. 422289-29-0

ethyl 4-[2-({4-oxo-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6522461
CAS No.: 422289-29-0
M. Wt: 522.6 g/mol
InChI Key: UEXZQDSVYDFHRD-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({4-oxo-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C27H30N4O5S and its molecular weight is 522.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 522.19369124 g/mol and the complexity rating of the compound is 867. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-[2-({4-oxo-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including its synthesis, biological mechanisms, and potential therapeutic applications.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C27H30N4O5S
  • Molecular Weight : 522.6 g/mol
  • CAS Number : 422289-29-0

Synthesis

The synthesis of ethyl 4-[2-(sulfanyl)acetamido]benzoate typically involves multi-step organic reactions, including the formation of the quinazoline core and subsequent functionalization to introduce the pyrrolidine and sulfonamide groups. The synthesis pathway often includes:

  • Formation of the Quinazoline Core : Utilizing precursors that undergo cyclization reactions.
  • Introduction of Sulfanyl Group : Achieved through nucleophilic substitution reactions.
  • Acetylation and Esterification : To yield the final product.

Biological Activity

Ethyl 4-[2-(sulfanyl)acetamido]benzoate exhibits a range of biological activities, as summarized below:

Antimicrobial Activity

Research indicates that compounds containing quinazoline derivatives exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Studies have demonstrated that certain quinazoline derivatives possess antitumor activity. Compounds similar to ethyl 4-[2-(sulfanyl)acetamido]benzoate have been evaluated for their ability to inhibit tumor cell proliferation in vitro and in vivo models .

COX Inhibition

The compound has been associated with cyclooxygenase (COX) inhibition, particularly COX-2, which is relevant in inflammation and cancer pathways. Some related compounds have shown significant inhibition rates in screening assays, suggesting potential anti-inflammatory properties .

The biological activity of ethyl 4-[2-(sulfanyl)acetamido]benzoate can be attributed to its structural components:

  • Pyrrolidine Ring : This moiety enhances the compound's ability to interact with biological targets due to its sp3-hybridization, which allows for flexible conformations that can fit various enzyme active sites .
  • Quinazoline Core : Known for its ability to interact with multiple biological pathways, this core structure contributes to the compound's pharmacological profile.
  • Sulfanyl Group : The presence of sulfur can enhance reactivity and interaction with biological macromolecules.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of several quinazoline derivatives, including those structurally related to ethyl 4-[2-(sulfanyl)acetamido]benzoate. Results indicated a significant reduction in bacterial growth at concentrations as low as 20 μM .
  • Antitumor Screening :
    • In vitro studies on cancer cell lines demonstrated that compounds similar to ethyl 4-[2-(sulfanyl)acetamido]benzoate inhibited proliferation by inducing apoptosis through caspase activation pathways .

Properties

IUPAC Name

ethyl 4-[[2-[4-oxo-3-(4-oxo-4-pyrrolidin-1-ylbutyl)quinazolin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O5S/c1-2-36-26(35)19-11-13-20(14-12-19)28-23(32)18-37-27-29-22-9-4-3-8-21(22)25(34)31(27)17-7-10-24(33)30-15-5-6-16-30/h3-4,8-9,11-14H,2,5-7,10,15-18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXZQDSVYDFHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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